molecular formula C14H19NO B1488047 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine CAS No. 1785475-67-3

4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine

Cat. No. B1488047
CAS RN: 1785475-67-3
M. Wt: 217.31 g/mol
InChI Key: SABXIXXVFPRXLD-UHFFFAOYSA-N
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Description

“4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine” is a chemical compound with the molecular formula C14H19NO. It is a derivative of piperidine, a heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a dihydroindenyl group via an oxygen atom. The piperidine ring is a common structural motif in many natural products and pharmaceuticals .

Scientific Research Applications

Synthesis and Anti-leukemic Activity

Compounds related to "4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine" have been synthesized and evaluated for their cytotoxic potential against leukemia cell lines. For example, a compound with a similar structural motif showed cytotoxic potential against two leukemia cell lines, indicating that derivatives of piperidine could be valuable in developing new anti-leukemic therapies (Guillon et al., 2018).

Electrochemical Studies

Novel Mannich bases bearing piperidine and pyrazolone moieties have been synthesized and characterized, including their electrochemical behavior through techniques like polarography and cyclic voltammetry. These studies suggest the potential of piperidine derivatives in electrochemical applications, which could extend to sensors or organic electronics (Naik et al., 2013).

Catalysis and Synthesis of Derivatives

An efficient dual-catalyst system involving piperidine has been developed for the synthesis of complex organic compounds, demonstrating the role of piperidine in facilitating chemical reactions and synthesizing new chemical entities with potential pharmacological activities (Alizadeh et al., 2014).

Structural and Crystallographic Studies

The molecular and crystal structures of derivatives with piperidine rings have been determined, showing the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. These findings can inform the design and synthesis of new materials with specific physical or chemical properties (Kuleshova et al., 2000).

Antihypertensive Activity

Stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles have been synthesized and evaluated for their antihypertensive activity, highlighting the significance of the piperidine scaffold in developing cardiovascular drugs (Kasuya et al., 1983).

Future Directions

The future directions for research on “4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activities .

properties

IUPAC Name

4-(2,3-dihydro-1H-inden-2-yloxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-4-12-10-14(9-11(12)3-1)16-13-5-7-15-8-6-13/h1-4,13-15H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABXIXXVFPRXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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